3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide
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Overview
Description
3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide is a chemical compound with the molecular formula C13H10ClNO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a sulfonamide group, and a benzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorophenyl)sulfamoyl]benzoic acid
- N-(2-chlorophenyl)-N’-phenylurea
- N-(2-chlorophenyl)-N’-phenylthiourea
Uniqueness
3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15ClN2O3S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-17-11-4-5-12-18(17)22-26(24,25)16-10-6-7-14(13-16)19(23)21-15-8-2-1-3-9-15/h1-13,22H,(H,21,23) |
InChI Key |
WKSCTKDBGWPZCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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